molecular formula C14H13Cl2NO B3033513 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol CAS No. 1038966-68-5

4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol

Cat. No. B3033513
CAS RN: 1038966-68-5
M. Wt: 282.2 g/mol
InChI Key: KZPMJNNVIGDBTF-UHFFFAOYSA-N
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Description

The compound of interest, 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol, is a derivative of 4-aminophenol, which is a significant scaffold in medicinal chemistry due to its biological activities. The derivatives of 4-aminophenol have been extensively studied for their potential applications in various fields, including their antimicrobial and antidiabetic properties, as well as their ability to interact with DNA, which could be indicative of anticancer properties .

Synthesis Analysis

The synthesis of related 4-aminophenol derivatives typically involves condensation reactions. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol was achieved through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Similarly, a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols were synthesized by condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides .

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using various spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was determined to be essentially planar and stabilized through weak O-H...O intermolecular interactions . These structural analyses are crucial for understanding the reactivity and potential biological interactions of the compounds.

Chemical Reactions Analysis

The synthesized 4-aminophenol derivatives have been tested for their reactivity in various biological assays. The compounds exhibited broad-spectrum activities against several bacterial strains and showed significant inhibition of enzymes related to diabetes, such as amylase and glucosidase . Additionally, metal complexes of related compounds have been synthesized and characterized, indicating ligand coordination to metal ions via OH groups and the azomethine nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophenol derivatives are influenced by their molecular structure. The crystal packing, conformation, and intermolecular interactions play a role in their stability and reactivity. For instance, the crystal structure analysis of a saliciline derivative revealed a planar conformation and weak intermolecular interactions that stabilize the compound . The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a related compound showed that the compounds undergo a three-stage decomposition process .

properties

IUPAC Name

4-chloro-2-[(2-chloro-4-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPMJNNVIGDBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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